molecular formula C18H11BrN2OS B2825560 2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 882747-32-2

2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No. B2825560
CAS RN: 882747-32-2
M. Wt: 383.26
InChI Key: XZRRWBXPKRGBTA-UHFFFAOYSA-N
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Description

Chromenes, also known as benzopyran derivatives, are a class of compounds that have a benzene ring fused to a heterocyclic pyran ring . They have various biological properties such as antitumor, antibacterial, and anti-inflammatory effects .


Synthesis Analysis

Chromenes can be synthesized from an aldehyde (such as salicylaldehyde) and an active methylene compound, through a sequential Knoevenagel-Michael reaction . This method is generally high-yielding, operationally friendly, time- and cost-effective .


Molecular Structure Analysis

The molecular structure of these compounds is established based on spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .


Chemical Reactions Analysis

Multicomponent reactions (MCRs) offer access to complex molecules. These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be significantly affected by the lipophilicity of the substituent at certain positions .

Scientific Research Applications

Mechanism of Action

The mechanism of action for these compounds often involves inhibition of certain proteins. For example, one study suggested a possible mechanism of action involving inhibition of the mutant T315l Abl protein .

Future Directions

The diverse biological and pharmacological activities of chromene derivatives make them important for further development in organic synthesis and medicinal studies . They could be a promising starting point for the development of new antitumor agents .

properties

IUPAC Name

2-amino-7-bromo-4-thiophen-2-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-12-4-3-10-8-15-13(7-11(10)6-12)17(16-2-1-5-23-16)14(9-20)18(21)22-15/h1-8,17H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRRWBXPKRGBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile

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